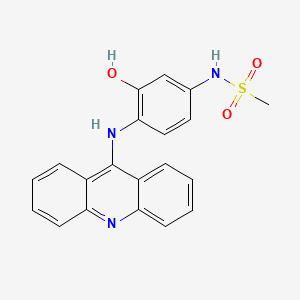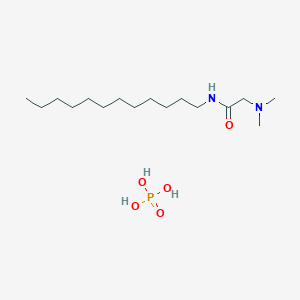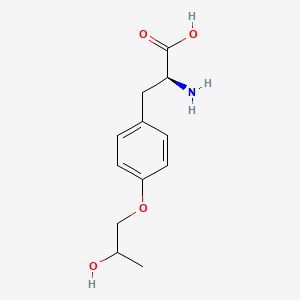
O-(2-Hydroxypropyl)-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Hydroxypropyl)-L-tyrosine: is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties This compound is characterized by the addition of a hydroxypropyl group to the tyrosine molecule, which enhances its solubility and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxypropyl)-L-tyrosine typically involves the reaction of L-tyrosine with propylene oxide under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where L-tyrosine is reacted with propylene oxide. The process is carefully controlled to ensure consistent quality and yield. The product is then subjected to rigorous purification processes, including filtration, crystallization, and drying, to obtain the final compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: O-(2-Hydroxypropyl)-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
O-(2-Hydroxypropyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein modifications and enzyme interactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of O-(2-Hydroxypropyl)-L-tyrosine involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group enhances its solubility, allowing it to interact more effectively with proteins and enzymes. This interaction can modulate the activity of enzymes and alter the properties of proteins, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
O-(2-Hydroxypropyl)-β-cyclodextrin: Used for solubility enhancement and drug delivery.
O-(2-Hydroxyethyl)-L-tyrosine: Similar structure but with an ethyl group instead of a propyl group.
O-(2-Hydroxypropyl)-L-serine: Another amino acid derivative with a hydroxypropyl group.
Uniqueness: O-(2-Hydroxypropyl)-L-tyrosine is unique due to its specific interaction with proteins and enzymes, which is not observed with other similar compounds. Its enhanced solubility and reactivity make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63245-23-8 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(2-hydroxypropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-8(14)7-17-10-4-2-9(3-5-10)6-11(13)12(15)16/h2-5,8,11,14H,6-7,13H2,1H3,(H,15,16)/t8?,11-/m0/s1 |
InChI-Schlüssel |
WUPSLMCDZFQVGU-LYNSQETBSA-N |
Isomerische SMILES |
CC(COC1=CC=C(C=C1)C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CC(COC1=CC=C(C=C1)CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

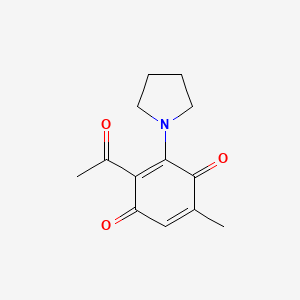


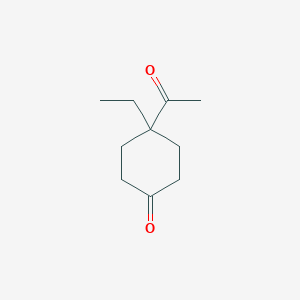
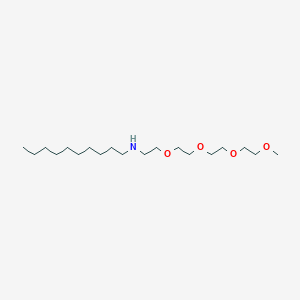



![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)

